1-[6-(6-methylpyridin-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one
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Overview
Description
1-[6-(6-METHYL-2-PYRIDYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE is a complex organic compound featuring a triazino-benzoxazepine core.
Preparation Methods
The synthesis of 1-[6-(6-METHYL-2-PYRIDYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE involves multiple steps, including condensation, multicomponent reactions, and oxidative coupling . Industrial production methods typically optimize these reactions for higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Scientific Research Applications
1-[6-(6-METHYL-2-PYRIDYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological responses .
Comparison with Similar Compounds
Similar compounds include other triazino-benzoxazepines and pyridyl derivatives. What sets 1-[6-(6-METHYL-2-PYRIDYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N5O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[6-(6-methylpyridin-2-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one |
InChI |
InChI=1S/C21H21N5O2S/c1-4-8-17(27)26-16-12-6-5-10-14(16)18-19(23-21(29-3)25-24-18)28-20(26)15-11-7-9-13(2)22-15/h5-7,9-12,20H,4,8H2,1-3H3 |
InChI Key |
UBGNGZWBANPGTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC(=N4)C |
Origin of Product |
United States |
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